molecular formula C7H7NO3S B12971656 (4-Mercapto-3-nitrophenyl)methanol

(4-Mercapto-3-nitrophenyl)methanol

Cat. No.: B12971656
M. Wt: 185.20 g/mol
InChI Key: RYXLFQMIARKENO-UHFFFAOYSA-N
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Description

(4-Mercapto-3-nitrophenyl)methanol is an organic compound characterized by the presence of a mercapto group (-SH) and a nitro group (-NO2) attached to a phenyl ring, along with a methanol group (-CH2OH)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Mercapto-3-nitrophenyl)methanol typically involves the introduction of the mercapto and nitro groups onto a phenyl ring, followed by the addition of a methanol group. One common method involves the reaction of 4-nitrophenylmethanol with thiourea in the presence of a base, such as sodium hydroxide, to introduce the mercapto group. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: (4-Mercapto-3-nitrophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include hydrogen gas with a catalyst, or metal hydrides like sodium borohydride.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Aminophenylmethanol derivatives.

    Substitution: Various substituted phenylmethanol derivatives.

Scientific Research Applications

(4-Mercapto-3-nitrophenyl)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Mercapto-3-nitrophenyl)methanol involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

    (4-Mercapto-3-nitrophenyl)ethanol: Similar structure but with an ethanol group instead of methanol.

    (4-Mercapto-3-nitrophenyl)propane: Contains a propane group instead of methanol.

    (4-Mercapto-3-nitrophenyl)butane: Contains a butane group instead of methanol.

Uniqueness: (4-Mercapto-3-nitrophenyl)methanol is unique due to the specific combination of functional groups that confer distinct chemical reactivity and potential applications. The presence of both mercapto and nitro groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.

Properties

Molecular Formula

C7H7NO3S

Molecular Weight

185.20 g/mol

IUPAC Name

(3-nitro-4-sulfanylphenyl)methanol

InChI

InChI=1S/C7H7NO3S/c9-4-5-1-2-7(12)6(3-5)8(10)11/h1-3,9,12H,4H2

InChI Key

RYXLFQMIARKENO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CO)[N+](=O)[O-])S

Origin of Product

United States

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